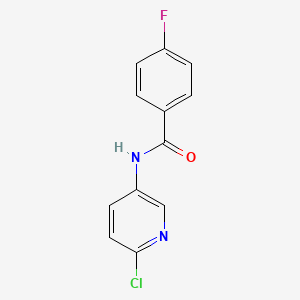

N-(6-chloropyridin-3-yl)-4-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(6-chloropyridin-3-yl)-4-fluorobenzamide is a chemical compound that is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs and potential biological activities. For instance, the first paper describes a compound with a 4-fluorobenzamide moiety that acts as a potent metabotropic glutamate receptor 1 (mGluR1) antagonist, which suggests that this compound could potentially have similar biological properties . The second paper discusses a compound with a chloropyridinyl group, which is structurally related to the 6-chloropyridin-3-yl moiety in this compound, and this compound exhibits significant anticancer activity .

Synthesis Analysis

The synthesis of compounds similar to this compound typically involves multiple steps, including condensation reactions, chlorination, and amide bond formation. The second paper outlines a synthesis route starting from a 3-aminothiophene derivative, proceeding through chlorination with phosphorus oxychloride, and culminating in condensation with an amine . Although the exact synthesis of this compound is not detailed, similar synthetic strategies could be employed, adjusting the starting materials and reaction conditions to obtain the desired chloropyridinyl and fluorobenzamide functionalities.

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been analyzed using techniques such as X-ray crystallography and density functional theory (DFT). The second paper provides crystallographic data for a structurally related compound, which could give insights into the possible crystal structure of this compound . DFT calculations can be used to predict the optimized geometric bond lengths and bond angles, as well as to analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding the reactivity of the compound.

Chemical Reactions Analysis

The reactivity of this compound can be inferred from the chemical reactions of similar compounds. The presence of the amide functional group suggests that it could undergo reactions typical of amides, such as hydrolysis or nucleophilic acyl substitution. The chloropyridinyl moiety could participate in nucleophilic aromatic substitution reactions, potentially allowing for further functionalization of the compound. The fluorobenzamide part of the molecule could influence the electronic properties of the compound, affecting its reactivity in various chemical transformations.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, related compounds provide some context. The molecular electrostatic potential (MEP) surface map, as discussed in the second paper, can be used to predict the reactivity and intermolecular interactions of the compound . The physical properties such as solubility, melting point, and stability can be influenced by the presence of the chloro and fluoro substituents, which can affect the compound's overall polarity and hydrogen bonding capability. The biological activities, such as anticancer potential, can be assessed through in vitro assays, as demonstrated by the antiproliferative activity reported in the second paper .

Scientific Research Applications

Metabolic Studies and Transporter-Mediated Excretion

N-(6-chloropyridin-3-yl)-4-fluorobenzamide and its derivatives have been extensively studied for their metabolic pathways and the role of transporter-mediated excretion. For instance, the metabolites of a related compound, YM758, were identified and the role of various transporters in renal and hepatic uptake was investigated. This kind of study is crucial for understanding the elimination pathways and the interaction of the compound with transporters, aiding in the development of treatments for conditions like stable angina and atrial fibrillation (Umehara et al., 2009).

Supramolecular Architectures and Material Architecture

The compound has been involved in studies related to the creation of supramolecular architectures. Research on pyridine-based hydrazone derivatives, including compounds related to this compound, has provided insights into the formation of non-covalent directional interactions such as intra- and intermolecular hydrogen bonds. These studies contribute to the field of materials architecture, demonstrating the importance of small compact acceptors like nitrogen and oxygen atoms in the production of these non-covalent interactions (Khalid et al., 2021).

Crystallography and Molecular Interaction Studies

Crystallographic studies have been conducted to understand the molecular conformation and interaction patterns of this compound derivatives. For instance, research on N-benzyl and N-(pyridin-2-ylmethyl) benzamides, which are structurally related to the compound , has shed light on intramolecular hydrogen bonding patterns, contributing to the understanding of molecular interactions in crystal structures (Du et al., 2009).

Antimicrobial Activity

Studies have also been conducted on the antimicrobial activity of fluorobenzamides, including compounds structurally similar to this compound. These compounds have demonstrated promising antimicrobial properties, highlighting the importance of specific structural features, such as the presence of a fluorine atom, in enhancing antimicrobial activity (Desai et al., 2013).

Long-Term Retention and Accumulation Studies

In-depth studies have been performed to understand the long-term retention and accumulation of compounds similar to this compound in specific body tissues, such as the eyeball and thoracic aorta. These studies are vital for assessing the potential implications of drug retention and provide valuable information for drug development and safety evaluations (Umehara et al., 2009).

Mechanism of Action

Target of Action

ZTZ240, also known as N-(6-chloropyridin-3-yl)-4-fluorobenzamide, primarily targets the human KCNQ2 channel . The KCNQ2 channel is a voltage-gated potassium channel responsible for the M-current in neurons . This channel plays a crucial role in preventing neurons from over-excitation .

Mode of Action

ZTZ240 interacts with its target, the KCNQ2 channel, by binding at the voltage-sensing domain . This binding directly stabilizes the channel at the activated state . This is different from other activators like retigabine, which binds at the pore domain and activates the channel through allosteric modulation .

Biochemical Pathways

The activation of the KCNQ2 channel by ZTZ240 affects the M-current pathway in neurons . The M-current prevents neurons from over-excitation . Therefore, the activation of KCNQ2 by ZTZ240 can help in treating diseases related to neuronal hyper-excitability, such as epilepsy, pain, Parkinson’s disease, ischemia, schizophrenia, and certain smooth muscle disorders .

Pharmacokinetics

The binding affinity and cooperative coefficients of ztz240 to the kcnq2 channel have been studied

Result of Action

The binding of ZTZ240 to the KCNQ2 channel stabilizes it in the activated state . This increases the outward current and enhances the voltage sensitivity . As a result, the M-current in neurons is increased, preventing over-excitation of neurons .

Safety and Hazards

Future Directions

Research is being carried out to reduce or eliminate neonicotinoid contamination from the environment . One example of a green protocol is bioremediation . This involves the use of isolated microorganisms (bacteria and fungi), consortiums of microorganisms, and different types of soils, biobeds, and biomixtures .

properties

IUPAC Name |

N-(6-chloropyridin-3-yl)-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFN2O/c13-11-6-5-10(7-15-11)16-12(17)8-1-3-9(14)4-2-8/h1-7H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URPKVELJRWKNQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CN=C(C=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the mechanism of action of ZTZ240 on the KCNQ2 channel?

A1: ZTZ240 is a potent activator of the KCNQ2 channel, a voltage-gated potassium channel. While the precise binding site remains elusive, research suggests ZTZ240 might interact with the channel's voltage-sensing domain, influencing its gating properties . This interaction enhances the channel's open probability, leading to increased potassium ion efflux and neuronal hyperpolarization.

Q2: How does the binding of ZTZ240 to KCNQ2 differ from other activators?

A2: A statistical thermodynamic model, distinct from the Hill equation, was employed to characterize ZTZ240's interaction with KCNQ2 . This model suggests a complex binding mechanism involving cooperative interactions between multiple ZTZ240 molecules and the channel. This model allows for the determination of binding affinity (KA), cooperative binding coefficients (γ, μ, ν), and channel conductance coefficients (a, b, c, d) for different binding configurations.

Q3: What is the significance of the bi-sigmoid concentration-response curve observed with ZTZ240?

A3: The bi-sigmoid concentration-response curve observed with ZTZ240 activation of the WT-F137A mutant KCNQ2 channel suggests a complex activation mechanism . This deviation from a typical sigmoidal curve indicates the presence of multiple binding sites or conformational states with varying affinities for ZTZ240. This finding highlights the importance of using models beyond the traditional Hill equation to fully characterize the interaction between ZTZ240 and KCNQ2.

Q4: Are there any structural studies available that shed light on ZTZ240 binding to KCNQ2?

A4: While detailed structural data pinpointing the exact binding site of ZTZ240 within the KCNQ2 channel is limited, there are research efforts focused on characterizing the complex . These studies aim to provide a high-resolution structure of the KCNQ2-ZTZ240 complex, offering valuable insights into the molecular interactions governing channel activation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B2506856.png)

![tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B2506857.png)

![N-(3,5-dimethoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2506858.png)

![N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide](/img/structure/B2506861.png)

![N-benzyl-2-[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2506863.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2506865.png)

![N-(4-acetylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2506867.png)